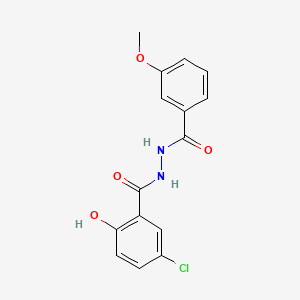
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide, also known as CHMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHMB is a hydrazide derivative that has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. We will also list potential future directions for CHMB research.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are involved in various biochemical pathways. In cancer cells, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to induce apoptosis by activating caspases, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the reduction of oxidative stress. 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to inhibit the activity of enzymes involved in various biochemical pathways, which may lead to the disruption of normal cellular processes. In cancer cells, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to induce apoptosis, which may lead to the death of cancer cells. 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has also been shown to reduce oxidative stress, which is a major contributor to various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide in lab experiments is its ability to inhibit enzyme activity, which can be useful in studying various biochemical pathways. Another advantage is its potential as an anti-tumor agent, which can be useful in studying cancer cells. However, one limitation of using 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide in lab experiments is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.
Direcciones Futuras
There are many potential future directions for 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide research, including the development of novel anti-tumor agents, the synthesis of novel materials with unique properties, and the study of its effects on various biochemical pathways. Further research is needed to fully understand the mechanism of action of 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide and its potential applications in various fields. Additionally, the development of more efficient synthesis methods and the investigation of the structure-activity relationship of 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide derivatives may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide can be synthesized through various methods, including the reaction of 3-methoxybenzoyl chloride with 5-chloro-2-hydroxybenzohydrazide in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization and characterized using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Aplicaciones Científicas De Investigación
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been investigated for its potential as an anti-tumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been studied for its potential as an enzyme inhibitor, as it has been shown to inhibit the activity of certain enzymes involved in various biochemical pathways. In material science, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been investigated for its potential as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-11-4-2-3-9(7-11)14(20)17-18-15(21)12-8-10(16)5-6-13(12)19/h2-8,19H,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOLPAEVOSJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)


![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)

![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)

![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)